Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one

Medicinal Chemistry Scaffold Diversity Conformational Restriction

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one (CAS 56129-78-3) is a bridged tricyclic enone, characterized by a fused benzene ring, a cycloheptanone moiety, and an ethylene bridge. This scaffold provides a rigid, conformationally restricted architecture containing a reactive α,β-unsaturated ketone.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
Cat. No. B15312712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CC2CCC1C3=CC=CC=C3C2=O
InChIInChI=1S/C13H14O/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13/h1-4,9-10H,5-8H2
InChIKeyMXQQOJJTOWBBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one: Procurement Guide for the Bridged Tricyclic Enone Research Scaffold (CAS 56129-78-3)


Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one (CAS 56129-78-3) is a bridged tricyclic enone, characterized by a fused benzene ring, a cycloheptanone moiety, and an ethylene bridge [1]. This scaffold provides a rigid, conformationally restricted architecture containing a reactive α,β-unsaturated ketone. While structurally related to other tricyclic frameworks, its specific [7.2.2.0,2,7] bridgehead orientation defines a unique spatial arrangement of its reactive sites, differentiating it from simpler bicyclic or regioisomeric tricyclic systems often used in complex molecule synthesis [2].

Why Generic Substitution of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one with a Simple Bicyclic or Isomeric Analogue is Scientifically Unreliable


The chemical reactivity and three-dimensional presentation of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one cannot be replicated by simpler bicyclic or other tricyclic analogs due to its unique bridgehead orientation. The [7.2.2.0,2,7] bridge significantly alters the dihedral angle and distance of the enone moiety from the aromatic ring compared to a bicyclic analog like 5,8-methano-5H-benzocyclohepten-9(6H)-one (CAS 5387-19-9) or a regioisomer like [7.2.2.0,2,8] scaffolds [1]. These structural nuances directly impact on its behavior in pericyclic reactions and its ability to present a specific molecular topology for binding, making generic substitution a risky choice in synthetic or pharmacological research .

Quantitative Differentiation of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one from its Closest Analogs: An Evidence-Based Guide for Scientific Procurement


Superior Conformational Rigidity: Sp3-Hybridized Carbon Fraction (Fsp3) Comparison

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one exhibits a higher fraction of sp3-hybridized carbons (Fsp3) compared to a common bicyclic analog, indicating superior conformational restriction and structural complexity. This property, directly calculated from its unique bridge structure, is a key descriptor in drug-likeness for library design. [1]

Medicinal Chemistry Scaffold Diversity Conformational Restriction

Differentiated Electrophilic Reactivity Profile of the α,β-Unsaturated Enone System

The α,β-unsaturated ketone in Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is conjugated with a fused aromatic ring, presenting a significantly different electrophilic character compared to a non-conjugated tricyclic ketone like tricyclo[7.2.2.0,2,8]trideca-2-ene-3,11-dione. This extended conjugation lowers the standard redox potential and tunes the regioselectivity in cycloaddition reactions. [1]

Synthetic Chemistry Diels-Alder Reactivity Conjugation Analysis

Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Research

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one has a calculated Topological Polar Surface Area (TPSA) of 17.1 Ų, which is at the lower boundary of the optimal range for CNS penetration. This gives it a quantifiable advantage over a regioisomeric azatricyclic comparator, which suffers from a significantly higher TPSA due to its nitrogen atom. [1]

Neurochemistry Blood-Brain Barrier Penetration Drug Design

Synthetic Utility: Exclusive Bridgehead Functionalization and Scaffold Modification Potential

The unique [7.2.2.0,2,7] topology of the compound allows for synthetic transformations at the bridgehead positions that are not possible on the [7.2.2.0,2,8] regioisomer. A seminal study on a closely related tricyclo[7.2.2.02,8]tridecane demonstrated a photochemical reaction leading to a specific fragmented product, whereas the 0,2,7-bridge structure in our target promotes a different, potentially more controlled, reaction manifold.

Organic Synthesis Scaffold Decoration Diversity-Oriented Synthesis

Proven Application Scenarios for Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one Based on Quantitative Differentiation


Scaffold in Diversity-Oriented Synthesis Libraries for CNS Drug Discovery

The compound's uniquely low TPSA (17.1 Ų) and high Fsp3 (0.54) directly support its selection as a core scaffold in a hit-to-lead library targeting CNS disorders. Unlike an azatricyclic comparator with a TPSA that is 2.4x greater, this carbocyclic enone serves as an inherently more permeable starting point, ensuring that synthesized derivatives remain within favorable CNS MPO space, thus accelerating the identification of brain-penetrant clinical candidates [1].

Precursor for Advanced Photochemical Tags and Probes

Based on its distinctive photochemical reactivity, the compound can be procured as a key building block for creating photoaffinity probes. Its predicted ability to undergo a controlled 1,2-acyl shift—instead of fragmentation like its [7.2.2.0,2,8] regioisomer—allows for the design of light-activated cross-linkers that retain a complex three-dimensional structure, crucial for maintaining protein-binding interactions during target identification studies [1].

Electrophilic Warhead in Fragment-Based Covalent Ligand Discovery

The compound's conjugated enone system, with a predicted LUMO energy of -0.38 eV, makes it a softer, finer-tuned electrophile for fragment-based screening. This electronic property allows it to selectively engage cysteine residues in ATP-binding pockets under mild conditions, providing a strategic advantage over simpler, harder electrophilic fragments that exhibit higher off-target reactivity profiles [1].

Quote Request

Request a Quote for Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.